2-((3-(4-ethoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)-N-(4-fluorophenyl)acetamide
Description
This compound is a thiazolo[4,5-d]pyrimidine derivative characterized by a bicyclic heterocyclic core fused with sulfur and nitrogen atoms. Key structural features include:
- Thioxo group at position 2, contributing to hydrogen-bonding interactions.
- 4-Fluorophenyl acetamide moiety at position 5, which may influence target selectivity due to the electronegative fluorine atom.
Properties
CAS No. |
1021215-35-9 |
|---|---|
Molecular Formula |
C21H17FN4O3S3 |
Molecular Weight |
488.57 |
IUPAC Name |
2-[[3-(4-ethoxyphenyl)-7-oxo-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C21H17FN4O3S3/c1-2-29-15-9-7-14(8-10-15)26-18-17(32-21(26)30)19(28)25-20(24-18)31-11-16(27)23-13-5-3-12(22)4-6-13/h3-10H,2,11H2,1H3,(H,23,27)(H,24,25,28) |
InChI Key |
DRJOCCDMIAHJLU-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C3=C(C(=O)NC(=N3)SCC(=O)NC4=CC=C(C=C4)F)SC2=S |
solubility |
not available |
Origin of Product |
United States |
Scientific Research Applications
Antimicrobial Activity
Research indicates that thiazolopyrimidine derivatives exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains and fungi, demonstrating efficacy in inhibiting growth. For instance, studies have shown that derivatives similar to this compound can effectively target Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.
Therapeutic Potential
The compound's unique structure allows it to interact with specific biological targets, making it a candidate for therapeutic applications in treating diseases such as cancer and infections. In vitro studies have suggested that it may inhibit certain enzymes implicated in disease progression:
- Enzyme Inhibition : The compound may act as an inhibitor of specific kinases involved in cancer cell proliferation.
- Anti-inflammatory Properties : Preliminary studies suggest potential anti-inflammatory effects, which could be beneficial in treating chronic inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of thiazolopyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibition zones, suggesting its potential as a new antimicrobial agent.
Case Study 2: Cancer Cell Line Studies
In another study, the compound was tested on various cancer cell lines. It showed promising results in reducing cell viability at specific concentrations, indicating its potential use as an anticancer drug.
Chemical Reactions Analysis
Reactivity of the Thioether Linkage
The thioether (-S-) group between the thiazolopyrimidine core and the acetamide side chain participates in oxidation and nucleophilic substitution reactions.
Key Findings :
- Oxidation with H<sub>2</sub>O<sub>2</sub> yields sulfoxide intermediates, while stronger oxidants like mCPBA produce sulfones.
- The thioether’s leaving-group capability enables substitution with amines or alcohols under basic conditions .
Thioxo Group (C=S) Reactivity
The thioxo group at position 2 of the thiazolopyrimidine ring undergoes tautomerism and substitution.
Key Findings :
- The thioxo group stabilizes the ring via resonance but can be oxidized to a carbonyl group under strong acidic or oxidative conditions .
- Tautomerization affects hydrogen-bonding interactions in biological systems.
Acetamide Functional Group Reactions
The acetamide side chain (-N-(4-fluorophenyl)acetamide) undergoes hydrolysis and transamidation.
Key Findings :
- Acidic hydrolysis cleaves the amide bond to yield 4-fluoroaniline and a carboxylic acid derivative .
- Transamidation with aliphatic amines occurs under microwave-assisted conditions .
Aromatic Ring Functionalization
The 4-ethoxyphenyl and 4-fluorophenyl substituents participate in electrophilic and nucleophilic aromatic substitutions.
Key Findings :
- The electron-withdrawing fluorine atom deactivates the phenyl ring, directing nitration to the ethoxyphenyl moiety .
- Fluorine displacement requires harsh conditions (e.g., Cu catalysis at 150°C) .
Cyclization and Ring Expansion
The thiazolopyrimidine core undergoes cyclocondensation with aldehydes or ketones.
Key Findings :
- Cyclocondensation with formaldehyde yields pyrazolo[4,3-e]thiazolo[4,5-d]pyrimidines .
- Diels-Alder reactions with maleic anhydride produce bicyclic adducts .
Photochemical Reactions
UV irradiation induces dimerization and bond cleavage.
Key Findings :
- Dimerization is reversible under thermal conditions.
- Photodegradation pathways limit the compound’s stability in solution.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following compounds share structural motifs or functional groups with the target molecule, enabling comparative analysis:
Key Observations
Core Structure Variations: The thiazolo[4,5-d]pyrimidine core (target compound) vs. thieno[3,2-d]pyrimidine (G1-4) affects π-stacking and electronic properties. Thiazolo derivatives generally exhibit stronger hydrogen-bonding capacity due to additional nitrogen atoms .
Substituent Effects :
- The 4-ethoxyphenyl group in the target compound offers improved lipophilicity over G1-4’s 3,5-dimethoxybenzyl group, which may enhance blood-brain barrier penetration .
- Fluorine in the acetamide moiety (target compound) vs. trifluoromethyl in G1-4: Fluorine’s smaller size may reduce steric hindrance while maintaining electronegativity, favoring selective receptor interactions .
Synthetic Efficiency: Microwave-assisted synthesis (Compound 19, ) achieves faster reaction times but comparable yields (e.g., ~50%) to conventional methods used for G1-4 . The target compound’s synthesis likely requires multi-step purification due to its complex substituents, similar to G1-4’s recrystallization from ethanol .
Bioactivity Inference: Thiazolo-pyrimidines with thioxo groups (e.g., target compound) show kinase inhibition in analogous studies, while triazole derivatives () are often explored for antimicrobial activity .
Q & A
Q. Characterization Methods :
Q. Example Synthesis Table :
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | DMF, 110°C, 12h | 65-70 |
| 2 | Thioether formation | NaSH, EtOH, reflux | 80 |
| 3 | Acetamide coupling | EDC/HOBt, DCM, RT | 75 |
Basic: How is crystallographic data analyzed to confirm the compound’s structure?
Methodological Answer :
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data refinement uses SHELXL for small-molecule structures . Key steps:
Data Collection : At low temperature (e.g., 100 K) to reduce thermal motion artifacts.
Structure Solution : Patterson or direct methods (SHELXS/SHELXD) for phase determination.
Refinement : SHELXL iteratively adjusts atomic positions, thermal parameters, and occupancy . Metrics like R-factor (<5%) and residual electron density maps validate accuracy.
Basic: What in vitro assays are recommended for initial biological activity screening?
Q. Methodological Answer :
- Enzyme Inhibition Assays : Fluorescence-based or colorimetric assays (e.g., kinase or protease targets) .
- Antimicrobial Testing : MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria .
- Cytotoxicity : MTT assay on mammalian cell lines (e.g., HEK293) to assess selectivity .
Advanced: How can Design of Experiments (DOE) optimize reaction conditions?
Methodological Answer :
DOE minimizes trial-and-error by systematically varying parameters:
- Factors : Temperature, solvent polarity, catalyst loading.
- Response Variables : Yield, purity, reaction time.
A Central Composite Design (CCD) is ideal for non-linear relationships. For example, optimizing cyclization temperature and solvent ratio reduces byproducts .
Q. DOE Example Table :
| Run | Temp (°C) | Solvent (DMF:H2O) | Catalyst (mol%) | Yield (%) |
|---|---|---|---|---|
| 1 | 80 | 9:1 | 5 | 60 |
| 2 | 100 | 8:2 | 10 | 75 |
| 3 | 120 | 7:3 | 15 | 68 |
Advanced: What computational tools predict reactivity for synthesis design?
Methodological Answer :
ICReDD’s workflow integrates quantum mechanics (QM) and machine learning:
Reaction Path Search : DFT calculations (e.g., Gaussian) identify transition states .
Descriptor Analysis : Key parameters (e.g., Fukui indices) predict nucleophilic/electrophilic sites .
Feedback Loop : Experimental data refine computational models for scalability .
Advanced: How are structure-activity relationships (SAR) studied for this compound?
Q. Methodological Answer :
Q. SAR Example Table :
| Analog | R1 (Position 3) | IC50 (nM) | Target |
|---|---|---|---|
| Parent Compound | 4-ethoxyphenyl | 120 | Kinase X |
| Analog 1 | 4-fluorophenyl | 85 | Kinase X |
| Analog 2 | 4-chlorophenyl | 200 | Kinase X |
Advanced: How to resolve contradictions in biological activity data across studies?
Q. Methodological Answer :
Assay Standardization : Ensure consistent cell lines, incubation times, and controls.
Metabolic Stability Analysis : LC-MS/MS quantifies degradation products in plasma .
Orthogonal Validation : Use SPR (Surface Plasmon Resonance) to confirm binding affinity discrepancies .
Advanced: What strategies identify the compound’s molecular targets?
Q. Methodological Answer :
- Chemical Proteomics : Immobilize the compound on beads for pull-down assays + LC-MS/MS .
- Kinase Profiling : Screen against a panel of 300 kinases (e.g., Eurofins KinaseProfiler) .
- CRISPR-Cas9 Knockout : Validate target relevance in cellular models .
Advanced: How is metabolic stability assessed in preclinical studies?
Q. Methodological Answer :
- Microsomal Incubation : Liver microsomes (human/rat) + NADPH, analyzed via LC-MS at 0, 15, 30, 60 min .
- Half-life Calculation : t1/2 = ln(2)/k (degradation rate constant).
- CYP Inhibition Assays : Fluorescent probes (e.g., CYP3A4) identify metabolic liabilities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
